{1-Azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride
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Overview
Description
{1-Azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride is a chemical compound with the molecular formula C8H16N2O2S·HCl. It is also known by its IUPAC name, quinuclidin-4-ylmethanesulfonamide hydrochloride
Preparation Methods
The synthesis of {1-Azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride typically involves the reaction of quinuclidine with methanesulfonyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from 0°C to room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
{1-Azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{1-Azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of {1-Azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
{1-Azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride can be compared with other similar compounds, such as:
Quinuclidine Derivatives: These compounds share the quinuclidine core structure and may have similar chemical properties and reactivity.
Methanesulfonamide Derivatives: Compounds with the methanesulfonamide group may exhibit similar reactivity in substitution and hydrolysis reactions.
The uniqueness of this compound lies in its specific combination of the quinuclidine and methanesulfonamide groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H17ClN2O2S |
---|---|
Molecular Weight |
240.75 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-4-ylmethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C8H16N2O2S.ClH/c9-13(11,12)7-8-1-4-10(5-2-8)6-3-8;/h1-7H2,(H2,9,11,12);1H |
InChI Key |
ABEDZGIRVFTDAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1(CC2)CS(=O)(=O)N.Cl |
Origin of Product |
United States |
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